REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[N:12]=[C:11]([C:13]#[N:14])[C:10]([N+:15]([O-])=O)=[C:9]([NH:18][CH3:19])[CH:8]=1.[OH-].[NH4+]>C(O)C>[NH2:15][C:10]1[C:11]([C:13]#[N:14])=[N:12][C:7]([Cl:6])=[CH:8][C:9]=1[NH:18][CH3:19] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C(=N1)C#N)[N+](=O)[O-])NC
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer were separated
|
Type
|
WASH
|
Details
|
the sticky solid pad was washed with ethyl acetate (5×200 ml)
|
Type
|
WASH
|
Details
|
Combined organic layer was then washed with saturated sodium chloride aqueous solution (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1NC)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |